C13H13Br2ClO2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C13H13Br2ClO2 is a brominated and chlorinated organic compound. This compound is characterized by the presence of two bromine atoms, one chlorine atom, and two oxygen atoms in its structure. It is often used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C13H13Br2ClO2 typically involves the bromination and chlorination of an appropriate precursor. One common method is the bromination of a chlorinated aromatic compound under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction conditions, including temperature and reaction time, are carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
C13H13Br2ClO2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new halogenated compounds or other derivatives.
Scientific Research Applications
C13H13Br2ClO2: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of C13H13Br2ClO2 involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biochemical effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
C13H13Br2ClO2: can be compared with other brominated and chlorinated organic compounds. Similar compounds include:
C13H13Br2ClO: Lacks one oxygen atom compared to .
C13H13BrClO2: Contains only one bromine atom.
C13H13Br2Cl: Lacks both oxygen atoms.
The uniqueness of This compound lies in its specific combination of bromine, chlorine, and oxygen atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13Br2ClO2 |
---|---|
Molecular Weight |
396.50 g/mol |
IUPAC Name |
2,3-dibromo-3-(4-chlorophenyl)-1-(2,3-dimethyloxiran-2-yl)propan-1-one |
InChI |
InChI=1S/C13H13Br2ClO2/c1-7-13(2,18-7)12(17)11(15)10(14)8-3-5-9(16)6-4-8/h3-7,10-11H,1-2H3 |
InChI Key |
HMKVJMOQBUSHGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)(C)C(=O)C(C(C2=CC=C(C=C2)Cl)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.